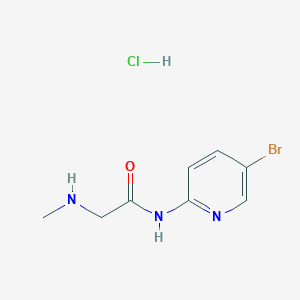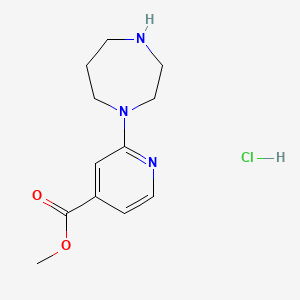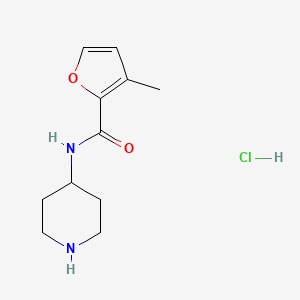![molecular formula C12H18ClNO B1421014 3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185303-37-0](/img/structure/B1421014.png)
3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride
説明
3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride (3MBOHP) is a synthetic pyrrolidine derivative that is used in scientific research as a tool to study biochemical and physiological effects. It has been used in research studies to investigate the mechanism of action of various drugs, as well as to explore the potential therapeutic effects of different compounds. The synthesis method and biochemical and physiological effects of 3MBOHP are discussed in Finally, potential future directions for further research are explored.
科学的研究の応用
Synthesis of Antibacterial Agents:
- Schroeder et al. (1992) synthesized various stereoisomers of 3-(1-aminoethyl)pyrrolidines, which are important intermediates for quinolone antibacterials. This research highlights the compound's role in developing antibacterial agents (Schroeder et al., 1992).
Chiral Synthesis Applications:
- Suto, Turner, and Kampf (1992) described the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, starting from a related compound. The synthesis process demonstrates the compound's utility in creating chiral molecules, crucial in medicinal chemistry (Suto et al., 1992).
Anti-inflammatory and Analgesic Properties:
- Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, demonstrating their anti-inflammatory and analgesic properties. This study signifies the compound's potential in drug discovery for inflammation and pain management (Ikuta et al., 1987).
Cyclization Techniques in Organic Synthesis:
- Coldham, Hufton, and Rathmell (1997) explored the cyclization of α-amino-organolithiums, leading to the formation of pyrrolidines. This research is significant in organic synthesis, especially in creating cyclic compounds (Coldham et al., 1997).
Applications in Immunoassay Development:
- Desai and Amin (1991) synthesized 4-carboxyl-substituted analogues of trans-3'-hydroxycotinine for antibody production in immunoassays. This indicates the compound's role in developing diagnostic tools and medical research (Desai & Amin, 1991).
Optically Pure Compound Synthesis:
- Ruano, Alemán, and Cid (2006) achieved the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, which are crucial for the development of enantiomerically pure pharmaceuticals (Ruano et al., 2006).
Development of Bioactive Substances:
- Żmigrodzka et al. (2022) conducted a study on the synthesis of pyrrolidines through [3+2] cycloaddition, indicating its importance in developing biologically active substances (Żmigrodzka et al., 2022).
Pyrrolidine Alkaloids in Pest Control:
- Liu et al. (2016) isolated a new pyrrolidine alkaloid from Orixa japonica, which exhibited larvicidal and nematicidal activities, suggesting its potential in pest control (Liu et al., 2016).
特性
IUPAC Name |
3-[(3-methylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-3-2-4-11(7-10)9-14-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXZUWKFSHGLQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1420932.png)

![ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1420936.png)


![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)




![N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide](/img/structure/B1420950.png)
![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)
![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)
